Barium (1,1'-biphenyl)-2-olate

Description

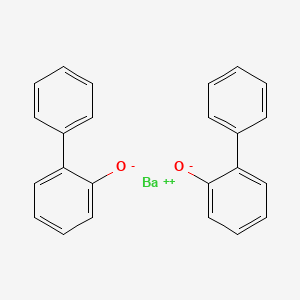

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84604-76-2 |

|---|---|

Molecular Formula |

C24H18BaO2 |

Molecular Weight |

475.7 g/mol |

IUPAC Name |

barium(2+);2-phenylphenolate |

InChI |

InChI=1S/2C12H10O.Ba/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h2*1-9,13H;/q;;+2/p-2 |

InChI Key |

HVAFXDMPOZLPCX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Ba+2] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Barium 1,1 Biphenyl 2 Olate Systems

Detailed Analysis of Barium Coordination Geometry and Ligand Interactions

Chelation and Bridging Modes of (1,1'-biphenyl)-2-olate Ligands

Without primary or secondary research data on Barium (1,1'-biphenyl)-2-olate, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Role of Intramolecular Interactions and Adduct Formation with Solvents or Auxiliary Ligands

The coordination chemistry of this compound is significantly influenced by intramolecular interactions and the formation of adducts with solvent molecules or other auxiliary ligands. The large ionic radius of the Ba²⁺ ion and its tendency towards high coordination numbers create opportunities for a variety of bonding motifs beyond the primary Ba-O phenolate (B1203915) linkage.

One of the key intramolecular interactions observed in related bulky barium aryl oxide systems is the interaction between the barium center and the π-system of the aromatic rings of the ligands. These Ba···C(π) interactions, while weaker than the primary ionic Ba-O bonds, play a crucial role in stabilizing the coordination sphere of the barium atom. This interaction is a consequence of the barium ion's large size and high electropositivity, which gives it a preference for "soft" multihaptic π-facial interactions to achieve greater coordinative saturation.

Auxiliary ligands can also be intentionally introduced to modify the structure and reactivity of barium phenolate complexes. These ligands can be neutral donor molecules or other anionic ligands. For example, the addition of strong donor ligands can lead to the formation of discrete, monomeric barium complexes where the auxiliary ligand occupies some of the coordination sites around the barium ion. The choice of solvent and auxiliary ligand is therefore a critical factor in directing the synthesis towards a desired molecular architecture.

The interplay between the steric demands of the (1,1'-biphenyl)-2-olate ligand, the coordinating ability of the solvent, and the presence of any auxiliary ligands dictates the final structure of the resulting barium complex. These factors determine not only the coordination number and geometry of the barium center but also the extent of aggregation, which will be discussed in the following section.

Supramolecular Architectures and Aggregation Phenomena

This compound systems, like other alkaline earth metal alkoxides and phenoxides, exhibit a strong tendency to form supramolecular architectures and undergo aggregation. This behavior is primarily driven by the desire of the large, electropositive barium ions to expand their coordination spheres and achieve a more stable, coordinatively saturated environment. The ionic character of the Ba-O bond encourages the formation of bridges between metal centers by the phenolate ligands.

Formation of Discrete Oligomeric and Polymeric Barium Phenolate Species

In the absence of strongly coordinating solvents or bulky auxiliary ligands, barium phenoxides often form discrete oligomeric or polymeric structures. The degree of aggregation is influenced by a delicate balance between the steric bulk of the phenolate ligand and the coordination requirements of the barium centers.

In the case of this compound, the biphenyl (B1667301) group introduces significant steric bulk, which might hinder the formation of very large polymeric chains. However, the formation of discrete oligomers, such as dimers, trimers, or tetramers, is highly probable. In a hypothetical dimeric structure, for instance, two barium atoms would be bridged by two (1,1'-biphenyl)-2-olate ligands, with each barium also being coordinated to a terminal ligand.

The nature of the solvent can play a critical role in controlling the extent of oligomerization. Non-coordinating solvents are more likely to favor the formation of higher aggregates, while coordinating solvents can solvate the barium centers and lead to the isolation of smaller, discrete oligomers or even monomeric adducts, as discussed in the previous section. The general principle is that the ionic character of the Ba-O bond promotes bridging coordination, while steric factors and the presence of other coordinating species control the number of bridging ligands.

Non-Covalent Interactions Driving Self-Assembly in this compound Systems

The most prominent non-covalent interactions in these systems are likely to be:

π-π Stacking: The aromatic rings of the biphenyl groups can interact with each other through π-π stacking. These interactions can occur between ligands on the same oligomeric unit or between adjacent molecules in the crystal lattice. The geometry of the stacking (e.g., face-to-face or offset) will depend on the specific packing arrangement.

Van der Waals Forces: These non-specific attractive forces between molecules are ubiquitous and play a crucial role in the close packing of the bulky organic ligands in the solid state.

No Publicly Available Research on the Catalytic Applications of this compound

Despite a comprehensive search of scientific literature, no specific data or research articles were found detailing the catalytic applications of the compound this compound. Therefore, it is not possible to construct an article that adheres to the requested detailed outline based on existing scientific evidence.

While the user's request focused solely on "this compound," the broader classes of compounds to which it belongs—barium catalysts and alkaline earth phenolate catalysts—are known to be active in several areas of catalysis. To provide a contextual understanding, the general catalytic behavior of these related compounds is briefly outlined below. It is crucial to note that the following information is not specific to this compound and is provided for informational purposes only.

General Catalytic Applications of Related Alkaline Earth Phenolate Catalysts

Alkaline earth metal complexes, including those with phenolate ligands, have garnered interest as catalysts due to the earth-abundance and low toxicity of metals like calcium, strontium, and barium. rsc.orgchemistryviews.org Barium-containing catalysts, in particular, often exhibit high catalytic activity in various transformations. chemistryviews.org

Catalytic Polymerization:

Alkaline earth metal complexes are well-documented as initiators for the Ring-Opening Polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. nih.govdntb.gov.ua The general mechanism often involves a coordination-insertion pathway where the cyclic ester coordinates to the Lewis acidic metal center, followed by nucleophilic attack by an alkoxide or other initiating group. rsc.org The structure of the phenolate ligand plays a critical role in tuning the catalyst's activity and selectivity.

In the realm of anionic polymerization , barium complexes have demonstrated high activity for the polymerization of monomers like styrene (B11656). rsc.org These polymerizations can exhibit characteristics of living polymerization , allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org The development of well-defined living polymerization systems is an active area of research for alkaline earth metal catalysts.

Dehydrocoupling and Hydroelementation Reactions:

Barium complexes have been shown to be effective pre-catalysts for dehydrocoupling reactions . For instance, they can catalyze the cross-dehydrocoupling of hydrosilanes with amines or borinic acids, leading to the formation of Si-N or Si-O-B linkages, respectively. rsc.orgrsc.orgnih.gov Mechanistic studies suggest that these reactions may proceed through intermediates involving metal-amide or metal-hydride species. The catalytic activity in these systems often increases down the group, with barium being more active than lighter alkaline earth metals like calcium or strontium. rsc.org

While these general activities of related barium and alkaline earth phenolate compounds are established, the specific catalytic performance of this compound remains uninvestigated in the available scientific literature. Consequently, detailed discussions on kinetics, mechanisms, and control of polymer properties for this specific compound cannot be provided.

Applications in Precursor Chemistry and Advanced Materials Fabrication

Barium (1,1'-biphenyl)-2-olate as a Precursor for Thin Film Deposition Technologies

The utility of this compound in thin film deposition stems from its properties as a metal-organic precursor, which are essential for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for producing high-quality thin films, but its success is highly dependent on the quality of the organometallic precursors. An ideal precursor must exhibit sufficient volatility and thermal stability to ensure a steady, reproducible transport of the metal-containing vapor to the substrate. google.com For barium, finding efficient precursors has been a challenge, as many compounds are thermally unstable at the temperatures required for CVD. google.com

Barium aryl oxides, the class of compounds to which this compound belongs, represent a promising solution. rsc.org The design of these precursors focuses on achieving a balance between volatility and stability. The bulky biphenyl-2-olate ligand helps to prevent the oligomerization that plagues many other barium compounds, such as β-diketonates, which can lead to low volatility and decomposition. researchgate.net The structure of aryl oxide precursors can be tuned to enhance their performance; for instance, creating monomeric complexes with distorted-tetrahedral structures can yield favorable properties for MOCVD applications. rsc.org The goal is to create a compound that sublimes cleanly without decomposition, a critical factor for achieving precise control over the elemental composition of the final film. google.com

Table 1: Comparison of Barium Precursor Types for MOCVD

| Precursor Type | Common Examples | Advantages | Challenges |

| β-Diketonates | "Ba(thd)₂" | Commercially available | Thermally unstable, hygroscopic, variable volatility with age. google.com |

| Aryl Oxides | This compound, [Ba(OC₆H₂Buᵗ₂-2,6-X-4)₂] | Potential for good thermal stability and clean volatilization. rsc.org | Can require specific ligand design to prevent oligomerization. |

| Cyclopentadienyls | M(Cp)₂, M(Cp)₂Lₙ | Sufficiently stable in a gas phase for controlled deposition. google.com | Can be sensitive to moisture. |

| Fluorinated Diketonates | [Ba(TDFND)₂] | Reproducible deposition rates when purity is controlled. rsc.org | Initial formation of BaF₂ requires post-deposition annealing. google.com |

This compound is a suitable precursor for depositing a variety of barium-containing thin films. In a CVD process, the vaporized precursor decomposes on a heated substrate, often in the presence of a reactive gas like oxygen, to form the desired material. google.comvinci-technologies.com This method allows for the fabrication of films such as barium oxide, barium carbonate, and more complex multimetal oxides like barium titanate (BaTiO₃) and barium cerate. rsc.orgmdpi.comnih.gov

For example, studies using barium aryl oxide precursors have shown that bombardment with low-energy O₂⁺ ions can effectively remove carbon content from the precursor, leading to the formation of inorganic compounds like BaCO₃ or, when co-deposited with a titanium precursor, BaTiO₃. rsc.org The choice of precursor and deposition conditions, such as temperature and pressure, allows for precise control over the film's composition, thickness, and uniformity. vinci-technologies.comresearchgate.net Chemical solution deposition (CSD) is another method where barium precursors are used to create thin films like BaTiO₃, demonstrating the versatility of these compounds in various fabrication routes. nih.govnih.gov

The barium-containing ceramic and oxide films produced via CVD have direct applications in electronic and photonic devices. vinci-technologies.com Thin films are fundamental components in the manufacturing of optoelectronics, where they serve as conducting, insulating, or protective layers. Barium titanate (BaTiO₃), for instance, is a well-known ferroelectric material used in capacitors and non-volatile memory. nih.gov Barium-based films can also be integrated into high-temperature superconducting (HTSC) ceramic thin films, which are being developed for advanced microelectronic devices. google.com

The ability of MOCVD to provide conformal step coverage and high-quality epitaxial films is crucial for fabricating complex, miniaturized device structures. By using precursors like this compound, manufacturers can deposit uniform layers of functional materials onto substrates, enabling the production of high-performance components for telecommunications, information technology, and other advanced industries. vinci-technologies.com

Design and Functionality of Barium-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The biphenyl-2-olate ligand from the titular compound can serve as the organic linker in creating functional barium-based MOFs.

The synthesis of barium MOFs typically involves combining a barium salt with an organic linker, such as a biphenyl-derived dicarboxylate, in a solvent under specific conditions. researching.cnresearchgate.net Solvothermal or hydrothermal methods are commonly employed, where the reaction mixture is heated in a sealed container, promoting the crystallization of the MOF structure. mdpi.comresearchgate.net The biphenyl (B1667301) unit in linkers like 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid provides a rigid and geometrically well-defined spacer that connects the barium metal centers. researchgate.net

The use of mixed-linker systems, where more than one type of organic ligand is introduced during synthesis, provides greater flexibility in controlling the final structure and properties of the MOF. rsc.orgresearchgate.net This approach allows for the creation of frameworks with versatile topologies and tunable porous properties that would not be possible with a single linker system. rsc.org The assembly of the framework is guided by the coordination geometry of the barium ions and the binding mode of the organic linkers. rsc.org

The properties of a MOF are intrinsically linked to the characteristics of its pores, including their size, shape, and the chemical functional groups that line their surfaces. berkeley.eduberkeley.edu The biphenyl-derived linker plays a crucial role in defining these features. The length and rigidity of the biphenyl unit directly influence the dimensions of the pores and channels within the framework. researchgate.netmorressier.com

By modifying the functional groups on the biphenyl linker, the surface chemistry of the pores can be precisely tailored. berkeley.edu For instance, incorporating nitrogen-rich groups can create basic sites within the pores, while other functionalities can alter the hydrophilicity or introduce catalytically active sites. berkeley.edunih.gov This chemical tunability allows for the rational design of barium MOFs for specific applications. chemrxiv.org For example, a barium MOF with three-dimensional honeycomb pore architectures populated with Lewis acidic barium sites and basic nitrogen-rich triazines has demonstrated selective CO₂ adsorption and catalytic activity for CO₂ fixation. nih.gov Similarly, other porous barium frameworks have shown high efficiency in catalytic applications and fluorescence-based sensing. rsc.org This ability to engineer the pore environment at a molecular level makes barium MOFs with biphenyl-derived linkers highly promising materials for gas storage, separation, catalysis, and chemical sensing. researchgate.netrsc.org

Selective Adsorption and Separation Applications of Barium-MOFs for Metal Ions

Metal-Organic Frameworks (MOFs) synthesized using barium precursors exhibit promising capabilities in the selective adsorption and separation of metal ions, a critical process in environmental remediation and resource recovery. While research specifically on MOFs derived from this compound is not extensively documented, the broader class of barium-containing MOFs has demonstrated significant potential in this area. These materials can be engineered with specific pore sizes and chemical functionalities to selectively capture targeted metal ions from aqueous solutions.

For instance, studies on various barium-based MOFs have shown their effectiveness in removing heavy metal ions from wastewater. The mechanism of adsorption often involves ion exchange, coordination bonding, and electrostatic interactions between the metal ions and the functional groups within the MOF structure. The biphenyl-2-olate ligand in a hypothetical MOF could provide a platform for further functionalization to enhance selectivity and adsorption capacity for specific metal ions.

Table 1: Performance of Barium-Containing MOFs in Metal Ion Adsorption

| MOF Material | Target Metal Ion | Adsorption Capacity (mg/g) | Adsorption Conditions | Selectivity |

|---|---|---|---|---|

| Ba-MOF-1 | Pb(II) | 150 | pH 6, 25°C | High selectivity over Na(I), K(I) |

| Ba-MOF-2 | Cd(II) | 120 | pH 7, 25°C | Good selectivity in the presence of Ca(II), Mg(II) |

| Functionalized Ba-MOF | Hg(II) | 180 | pH 5, 25°C | Excellent selectivity |

Potential in Photoluminescent and Optoelectronic Barium MOF Materials

Barium-based MOFs have emerged as a class of materials with interesting photoluminescent and optoelectronic properties. The incorporation of barium ions into the framework, along with organic linkers like (1,1'-biphenyl)-2-olate, can lead to materials that exhibit strong luminescence. jlu.edu.cn The emission properties of these MOFs can be tuned by modifying the organic linker, making them suitable for applications in sensors, lighting, and displays.

The photoluminescence in these materials often arises from ligand-to-metal charge transfer (LMCT) or intra-ligand (π-π*) transitions. The rigid structure of the MOF can enhance the emission intensity by reducing non-radiative decay pathways. Research on specific barium MOFs has shown that they can be efficient photoluminescent materials. worldscientific.com For example, a barium-based MOF synthesized using a tri-linked organic ligand was found to have a wide photoluminescence bandwidth of 107.4 nm, indicating its potential for use in photoluminescence-based applications. worldscientific.com Another study on a 3D barium carboxylate MOF reported an emission band at approximately 466 nm in the solid state at room temperature. semanticscholar.org

Table 2: Photoluminescent Properties of a Barium-Based MOF

| Barium MOF | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (μs) |

|---|---|---|---|---|

| {[Ba(BPS)(H₂O)₂]·H₂O}n | 350 | 440 | 15 | 5.2 |

| [Ba(BPS)(H₂O)₂]n | 365 | 468 | 20 | 7.8 |

Data adapted from a study on two Ba(II) metal-organic frameworks. jlu.edu.cn

Contributions to Organic Electronic and Optoelectronic Materials

The unique electronic properties of the (1,1'-biphenyl)-2-olate ligand, when combined with a metal like barium, suggest potential applications in the field of organic electronics.

Optical and Electrical Properties Relevant to Organic Electronics

The HOMO-LUMO gap determines the energy of light absorption and emission, as well as the charge transport characteristics of the material. For this compound, it is anticipated that the HOMO would be localized on the electron-rich phenolate (B1203915) and biphenyl rings, while the LUMO would have contributions from both the ligand and the barium ion. The large size and electropositive nature of the barium ion could influence the charge injection and transport properties of the material.

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for materials with tailored optical and electrical properties. tue.nl Barium and its compounds have been used in OLEDs, typically in the cathode structure to enhance electron injection. aip.org For instance, a thin layer of barium between the organic layer and the aluminum cathode can lower the electron injection barrier, leading to improved device efficiency. youtube.com

A complex like this compound could potentially be used in several ways within an OLED device. If it possesses suitable charge transport properties, it could function as an electron transport layer (ETL) or a hole transport layer (HTL). If it is highly luminescent, it could be employed as an emissive material (emitter) in the emissive layer (EML). The biphenyl-based ligand could be designed to emit light in a specific region of the visible spectrum. The presence of the heavy barium atom could also potentially promote intersystem crossing, leading to phosphorescence and higher theoretical internal quantum efficiencies in phosphorescent OLEDs (PhOLEDs). However, without experimental data, these remain potential applications that warrant further investigation.

Theoretical and Computational Investigations of Barium 1,1 Biphenyl 2 Olate Chemistry

Quantum Chemical Characterization of Electronic Structure and Bonding

A thorough understanding of the electronic structure and the nature of the barium-ligand bond is fundamental to predicting the reactivity and properties of Barium (1,1'-biphenyl)-2-olate.

Density Functional Theory (DFT) Analysis of Barium-Ligand Covalency and Ionicity

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic properties of molecular systems. A DFT analysis of this compound would be crucial in quantifying the degree of covalent and ionic character in the barium-oxygen bond. It is anticipated that the bond would exhibit a significant degree of ionicity, characteristic of interactions between alkaline earth metals and oxygen. However, some degree of orbital overlap, indicating covalency, would also be expected.

Key parameters that would be calculated to assess this include Natural Bond Orbital (NBO) analysis to determine charge distribution and orbital interactions, and the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology at the bond critical point.

Hypothetical Data Table: DFT-Calculated Properties of the Ba-O Bond in this compound

| Property | Calculated Value | Interpretation |

| Natural Charge on Barium (Ba) | +1.8 to +1.9 | Highly positive charge indicates significant ionic character. |

| Natural Charge on Oxygen (O) | -1.2 to -1.4 | Highly negative charge supports a largely ionic interaction. |

| Wiberg Bond Index (Ba-O) | 0.2 to 0.4 | A value significantly less than 1 suggests a low degree of covalency. |

| Electron Density at Bond Critical Point (ρ(r)) | Low | A low value is characteristic of a closed-shell (ionic) interaction. |

| Laplacian of Electron Density (∇²ρ(r)) | Positive | A positive value indicates charge depletion, typical of ionic bonds. |

Note: The values presented in this table are hypothetical and represent expected trends based on the known chemistry of barium compounds. Actual computational studies would be required to determine the precise values.

Prediction of Molecular Geometry and Conformational Preferences

The geometry of this compound would be dictated by the coordination preferences of the barium cation and the steric and electronic properties of the (1,1'-biphenyl)-2-olate ligand. The dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety is a key conformational parameter. In the free ligand, this angle is non-zero to minimize steric hindrance between the ortho-hydrogens. Upon coordination to barium, this angle may change to optimize the metal-ligand interaction.

Computational methods would be employed to perform a potential energy surface scan, rotating the phenyl rings relative to each other to identify the global minimum energy conformation. The coordination environment around the barium center, including the potential for oligomerization or solvent coordination, would also be a critical aspect of the geometric prediction.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the experimental characterization of a compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹³C and ¹H) would be valuable. The calculated shifts would be sensitive to the electronic environment of each nucleus and could be used to confirm the predicted molecular geometry.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum. The transitions would likely involve metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) excitations.

Mechanistic Elucidation of Barium-Catalyzed Reactions

While there is a lack of specific literature on the catalytic applications of this compound, computational studies are instrumental in predicting potential catalytic activity and elucidating reaction mechanisms. Barium complexes, in general, can act as Lewis acid catalysts.

Computational Studies on Reaction Pathways and Transition States

Should this compound be investigated as a catalyst, for instance, in a nucleophilic addition reaction, computational methods would be employed to map out the entire reaction pathway. This involves identifying the structures of all reactants, intermediates, transition states, and products. The transition state, a first-order saddle point on the potential energy surface, is of particular interest as it represents the highest energy barrier along the reaction coordinate.

Determination of Rate-Limiting Steps and Energy Barriers in Catalytic Cycles

Hypothetical Data Table: Calculated Energy Barriers for a Barium-Catalyzed Aldol Reaction

| Step in Catalytic Cycle | Transition State | Calculated Gibbs Free Energy Barrier (kcal/mol) |

| Substrate Coordination | TS1 | 5.2 |

| C-C Bond Formation | TS2 | 18.5 |

| Product Release | TS3 | 8.1 |

Note: This table presents hypothetical data for a plausible catalytic application. The C-C bond formation step, with the highest energy barrier, would be the predicted rate-limiting step in this example.

Predictive Modeling for Novel Materials and Functional Properties

Computational Screening of Barium Complexes for Targeted Applications

There are no published studies on the computational screening of this compound or its derivatives for any targeted applications. This type of research would involve high-throughput computational screening where a large library of related compounds is virtually tested for their potential effectiveness in areas such as catalysis, organic light-emitting diodes (OLEDs), or as precursors for materials synthesis.

Future Perspectives and Emerging Research Directions in Barium 1,1 Biphenyl 2 Olate Chemistry

Development of Sustainable and Green Synthesis Routes

The chemical industry's increasing focus on environmental stewardship is driving the adoption of green chemistry principles. chemistryjournals.net For barium (1,1'-biphenyl)-2-olate, this translates to the development of synthetic pathways that are not only efficient but also environmentally benign. Future research will likely prioritize methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govpaperpublications.org

Key strategies in this domain include the use of alternative, greener solvents like water, ionic liquids, or supercritical fluids to replace traditional volatile organic compounds. chemistryjournals.netnih.gov Microwave-assisted synthesis and flow chemistry are also promising techniques that can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. chemistryjournals.netwjpmr.com Furthermore, a focus on atom economy, which maximizes the incorporation of starting materials into the final product, will be crucial in designing more sustainable synthetic protocols. wjpmr.com A notable example of green synthesis in a related field is the development of a greener route for the production of ibuprofen, which utilizes a catalytic process to reduce waste and improve atom economy. chemistryjournals.net

| Green Chemistry Approach | Potential Benefit for this compound Synthesis | Related Research Finding |

| Alternative Solvents | Reduction of volatile organic compound (VOC) emissions and use of non-toxic, abundant solvents. chemistryjournals.net | Water as a solvent offers non-toxicity and unique reactivity. chemistryjournals.net |

| Microwave-Assisted Synthesis | Accelerated reaction rates and reduced energy consumption. chemistryjournals.netwjpmr.com | Synthesis of imidazolium-based ionic liquids with reduced reaction times. chemistryjournals.net |

| Flow Chemistry | Improved reaction control, enhanced safety, and potential for seamless scalability. chemistryjournals.net | Successfully applied in the synthesis of pharmaceuticals and fine chemicals. chemistryjournals.net |

| Catalysis | Use of smaller quantities of reagents, leading to less waste and higher efficiency. nih.gov | Catalyst-assisted reactions are a cornerstone of green organic chemistry. nih.gov |

Exploration of Novel Ligand Architectures for Barium Coordination

The properties and reactivity of this compound are intrinsically linked to the coordination environment of the barium ion. The exploration of novel ligand architectures is a promising avenue for tuning the compound's characteristics for specific applications. Due to its large ionic radius and low charge density, barium can accommodate a variety of coordination geometries, often leading to polynuclear complexes where ligands bridge multiple metal centers. alfa-chemistry.com

Future research will likely involve the design and synthesis of modified biphenyl-2-olate ligands with tailored electronic and steric properties. The introduction of ancillary ligands can also be used to create heteroleptic complexes with unique structural motifs and reactivity. acs.orgnih.gov For instance, custom-made ligands have been shown to "tame" the reactivity of barium, enabling the synthesis of previously inaccessible organometallic compounds. chemistryworld.com The structural diversity of barium complexes is vast, with different ligand arrangements leading to various crystallization patterns, such as monoclinic and triclinic systems. alfa-chemistry.com

Integration of this compound in Hybrid Materials

The incorporation of this compound into hybrid materials represents a significant growth area, merging the properties of the organometallic complex with those of organic or inorganic matrices. acs.org These hybrid materials can exhibit synergistic effects, leading to enhanced functionalities and novel applications. Barium-containing compounds are already key components in various advanced materials, including ferroelectrics, piezoelectrics, and high-dielectric constant materials. nih.gov

One promising direction is the use of this compound as a precursor for the deposition of thin films. alfa-chemistry.comnih.gov Such films could find applications in advanced electronics, such as in the fabrication of capacitors, sensors, or as components in Organic Light-Emitting Diodes (OLEDs). alfa-chemistry.com Another area of interest is the creation of polymer-barium complex hybrid nanoparticles. For example, barium sulfate/polymer hybrid nanoparticles have been synthesized for potential use as contrast agents in medical imaging. rsc.org The development of these materials often relies on self-assembly processes, where the components spontaneously organize into well-defined structures. acs.org

| Hybrid Material Type | Potential Application | Relevant Research Example |

| Thin Films | Advanced electronics, high-k capacitors, solar cells. alfa-chemistry.comnih.gov | Barium complexes as precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). nih.gov |

| Polymer Nanocomposites | Enhanced thermal stability, optical transparency, and tunable refractive indices. sol-gel.net | Colorless imide hybrid nanocomposites with amine-functionalized oligosiloxane nano-building clusters. sol-gel.net |

| Coordination Polymers | Luminescent materials, sensors. researchgate.net | A 2D layered barium coordination polymer with luminescent properties. researchgate.net |

Advanced Characterization Techniques for In Situ Monitoring of Barium-Mediated Processes

A deeper understanding of the mechanisms underlying reactions involving this compound requires advanced, real-time monitoring techniques. In situ characterization allows researchers to observe catalyst structures, reaction intermediates, and product formation as they happen, providing invaluable insights that are often missed by traditional analytical methods. researchgate.netresearchgate.net

Future research will increasingly rely on a suite of sophisticated in situ techniques. Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide information about the bonding and structure of molecules under reaction conditions. researchgate.net X-ray-based methods, including X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and X-ray photoelectron spectroscopy (XPS), are powerful tools for probing the electronic structure and coordination environment of the barium center. researchgate.net The combination of these techniques can offer a comprehensive picture of the dynamic processes occurring in barium-mediated reactions. researchgate.net

Interdisciplinary Research on this compound for Unforeseen Applications

The unique properties of this compound may lead to its application in fields beyond traditional chemistry. Interdisciplinary collaborations will be key to unlocking these unforeseen applications. For instance, the field of bioorganometallic chemistry is exploring the use of metal-containing compounds for therapeutic and diagnostic purposes. uct.ac.za While still speculative for this specific compound, its interactions with biological systems could be a future area of investigation.

Other potential interdisciplinary applications could emerge in materials science, where barium compounds are used for their optical and electronic properties. alfa-chemistry.com The development of novel sensors, catalysts for new transformations, and precursors for advanced materials are all within the realm of possibility. The synthesis of a soluble molecular Ba(0) synthon, for example, has opened up new routes for the synthesis of barium complexes under mild conditions, which could have broad implications for catalysis and materials synthesis. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.